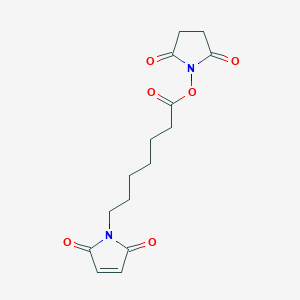
2,5-Dioxopyrrolidin-1-yl 7-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)heptanoate
Vue d'ensemble
Description
Compounds similar to “2,5-Dioxopyrrolidin-1-yl 7-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)heptanoate” are often used as linkers in bioconjugation applications . They typically contain an NHS ester and a maleimide . The NHS group can be easily displaced by amine-containing molecules, while maleimide is a thiol-specific covalent linker used to label reduced cysteines in proteins .
Synthesis Analysis
While specific synthesis methods for “2,5-Dioxopyrrolidin-1-yl 7-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)heptanoate” are not available, similar compounds have been synthesized using optimized coupling reactions .Molecular Structure Analysis
The molecular structure of such compounds typically includes an NHS ester and a maleimide . These functional groups allow the compound to react with amine-containing molecules and reduced cysteines in proteins, respectively .Chemical Reactions Analysis
As mentioned earlier, the NHS group in these compounds can react with amine-containing molecules, and the maleimide group can react with reduced cysteines in proteins .Physical And Chemical Properties Analysis
The physical and chemical properties of such compounds can vary. For example, “2,5-dioxopyrrolidin-1-yl 1- (2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)-3-oxo-7,10,13,16-tetraoxa-4-azanonadecan-19-oate” has a molecular weight of 513.5 .Applications De Recherche Scientifique
Electropolymerization and Sensor Development
Compounds with dioxopyrrolidin and pyrrolidinyl motifs have been explored for their electropolymerization capabilities and sensor development. For example, the synthesis and electropolymerization of new monomers bearing ethylenedioxy-substituted terthiophene and quinoxaline moieties have been investigated, highlighting their potential in creating fluorescent polymers for ion sensing, particularly for metal cations like Fe3+ ions due to their specific interaction and fluorescence quenching properties (Carbas et al., 2012).
Selective Extraction and Separation Processes
Derivatives similar to "2,5-Dioxopyrrolidin-1-yl 7-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)heptanoate" have been used in selective extraction processes. For instance, studies on 2,6-ditriazolyl- and 2,6,-ditriazinylpyridines have demonstrated their efficiency in extracting Am(III) over Eu(III) from acidic solutions, showing potential applications in selective metal separation and nuclear waste management (Kolarik et al., 1999).
Synthesis of Complex Heterocycles
The chemical architecture of "2,5-Dioxopyrrolidin-1-yl 7-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)heptanoate" suggests its potential utility in the synthesis of complex heterocyclic compounds. Research in this area focuses on generating novel compounds with potential therapeutic properties. For example, the synthesis of spiro[pyrrolidine-3, 3´-oxindole] compounds has shown significant anti-breast cancer activity, demonstrating the role of complex heterocycles in drug discovery and development (Hati et al., 2016).
Biomimetic Electron Transfer
Compounds containing pyrrolidinyl groups have been utilized in biomimetic studies, particularly in mimicking electron transfer processes similar to those in natural photosynthetic systems. A study on perylene-based analogues of chlorophyll a, incorporating pyrrolidinyl groups, highlights their potential in designing artificial photosynthetic systems, emphasizing their redox properties and the ability to act as electron donors or acceptors (Lukas et al., 2002).
Orientations Futures
Propriétés
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) 7-(2,5-dioxopyrrol-1-yl)heptanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O6/c18-11-6-7-12(19)16(11)10-4-2-1-3-5-15(22)23-17-13(20)8-9-14(17)21/h6-7H,1-5,8-10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GXJQSYICCJSBFJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1=O)OC(=O)CCCCCCN2C(=O)C=CC2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50616574 | |
| Record name | 1-{7-[(2,5-Dioxopyrrolidin-1-yl)oxy]-7-oxoheptyl}-1H-pyrrole-2,5-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50616574 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
322.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,5-Dioxopyrrolidin-1-yl 7-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)heptanoate | |
CAS RN |
724721-93-1 | |
| Record name | 1-{7-[(2,5-Dioxopyrrolidin-1-yl)oxy]-7-oxoheptyl}-1H-pyrrole-2,5-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50616574 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(3R,3aR,6R,6aR)-3,6-bis(oxiran-2-ylmethoxy)-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan](/img/structure/B1612806.png)
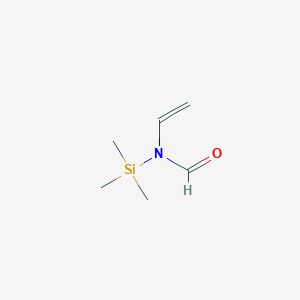
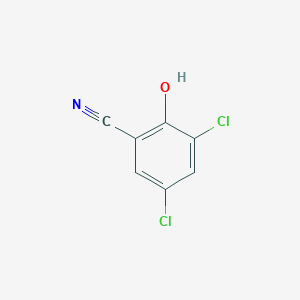
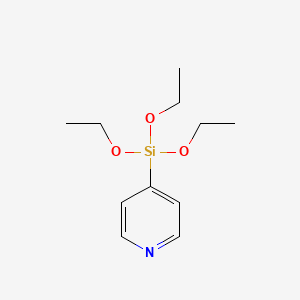
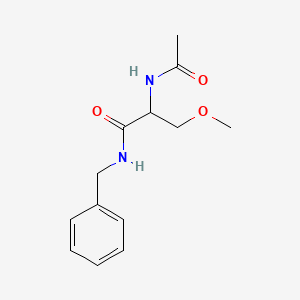
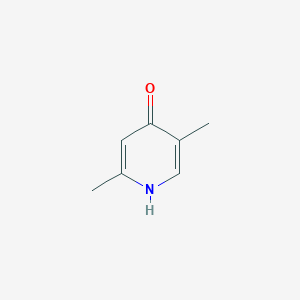
![4-Benzo[B]thiophen-3-YL-piperidine](/img/structure/B1612814.png)
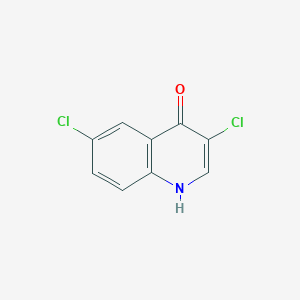
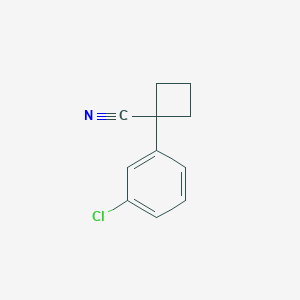
![2-[3,4-Dihydroxy-5-(hydroxymethyl)-2-(prop-2-enoxymethyl)oxolan-2-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B1612820.png)
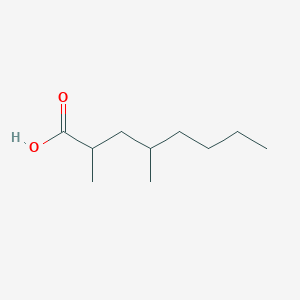
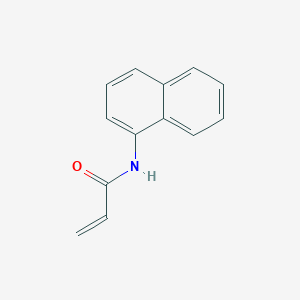
![6-bromo-4-(2-(6-methylpyridin-2-yl)-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazol-3-yl)quinoline](/img/structure/B1612826.png)
